molecular formula C18H20N4O3S B2838947 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034586-85-9

4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2838947
CAS No.: 2034586-85-9
M. Wt: 372.44
InChI Key: HIGYLQIMMFOZFZ-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with methoxy, methyl, pyridinyl, and imidazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The key steps include:

    Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic precursor followed by amination.

    Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the pyridinyl and imidazolyl groups: These heterocyclic groups are often introduced via nucleophilic substitution or coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.

Chemical Reactions Analysis

4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include halogenating agents, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-3-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide include other benzenesulfonamides with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. For example:

    4-methoxy-3-methyl-N-(pyridin-2-yl)benzenesulfonamide: Lacks the imidazolyl group, which may affect its binding affinity and reactivity.

    4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: Contains a thiazolo group instead of an imidazolyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-14-13-15(6-7-17(14)25-2)26(23,24)21-10-12-22-11-9-20-18(22)16-5-3-4-8-19-16/h3-9,11,13,21H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGYLQIMMFOZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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